molecular formula C15H16N2O B1606237 5'-Amino-2',4'-dimethylbenzanilide CAS No. 2580-80-5

5'-Amino-2',4'-dimethylbenzanilide

Cat. No.: B1606237
CAS No.: 2580-80-5
M. Wt: 240.3 g/mol
InChI Key: LCLCQESZDBITBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Amino-2',4'-dimethylbenzanilide is an organic compound with the molecular formula C15H16N2O. It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups on the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Amino-2',4'-dimethylbenzanilide typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5'-Amino-2',4'-dimethylbenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5'-Amino-2',4'-dimethylbenzanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5'-Amino-2',4'-dimethylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The amino group and the benzamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • Benzamide, N-(2,4-dimethylphenyl)-
  • Benzamide, N-(5-amino-2-methylphenyl)-
  • Benzamide, N-(5-amino-4-methylphenyl)-

Comparison: 5'-Amino-2',4'-dimethylbenzanilide is unique due to the presence of both amino and dimethyl groups on the phenyl ring, which enhances its reactivity and binding properties. Compared to its analogs, this compound exhibits higher specificity and potency in various applications .

Properties

CAS No.

2580-80-5

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

N-(5-amino-2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

LCLCQESZDBITBF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C

2580-80-5

Origin of Product

United States

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